molecular formula C14H20N2O B256012 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol

1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol

Cat. No. B256012
M. Wt: 232.32 g/mol
InChI Key: BFHBHANBTOZKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol, also known as IBP, is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its biological activity. In

Scientific Research Applications

1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.

Mechanism of Action

The mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is not fully understood. However, it has been proposed that 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol inhibits the activity of certain enzymes that are involved in viral replication and cancer cell growth. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reduce the activation of immune cells. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has also been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In addition, 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been found to have antioxidant properties and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. However, one limitation of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. In addition, further research is needed to fully understand the mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol and its potential side effects.

Future Directions

Future research on 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol could focus on its potential use as a therapeutic agent in specific diseases, such as cancer and viral infections. Studies could also investigate the development of more soluble derivatives of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol that could be used in lab experiments. In addition, further research is needed to fully understand the mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol and its potential side effects. Overall, 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is a promising compound with potential applications in scientific research and drug development.

Synthesis Methods

The synthesis of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol involves the reaction of 1-(2-bromoethyl)-2-isobutylbenzimidazole with 1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The yield of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is typically around 50-60%.

properties

Product Name

1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C14H20N2O/c1-4-13(17)14-15-11-7-5-6-8-12(11)16(14)9-10(2)3/h5-8,10,13,17H,4,9H2,1-3H3

InChI Key

BFHBHANBTOZKHS-UHFFFAOYSA-N

SMILES

CCC(C1=NC2=CC=CC=C2N1CC(C)C)O

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC(C)C)O

Origin of Product

United States

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